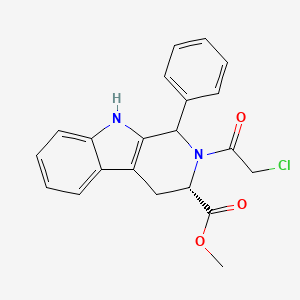

methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Description

Methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a functionalized tetrahydro-β-carboline (THβC) derivative characterized by a phenyl group at position 1, a chloroacetyl substituent at position 2, and a methyl ester at position 2. Its stereochemistry (3S) is critical for molecular interactions. Key spectral features include:

- IR: Peaks at 1730 cm⁻¹ (ester C=O) and 1658 cm⁻¹ (amide C=O from chloroacetyl) .

- ¹H NMR: Distinct signals for the chloroacetyl CH₂Cl group (δ 4.45–4.34 ppm, two doublets) and aromatic protons (δ 7.57–7.00 ppm) .

- Mass Spec: Molecular ion at m/z 417 (M⁺) with isotopic clusters consistent with two chlorine atoms .

- Elemental Analysis: C, 60.46%; H, 4.47%; N, 6.88% (calc. C, 60.44%; H, 4.35%; N, 6.71%) .

Properties

IUPAC Name |

methyl (3S)-2-(2-chloroacetyl)-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3/c1-27-21(26)17-11-15-14-9-5-6-10-16(14)23-19(15)20(24(17)18(25)12-22)13-7-3-2-4-8-13/h2-10,17,20,23H,11-12H2,1H3/t17-,20?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKFADZEKPUTMI-DIMJTDRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=CC=C3)NC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(C(N1C(=O)CCl)C3=CC=CC=C3)NC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Reaction for Tetrahydro-β-Carboline Synthesis

The Pictet-Spengler (PS) reaction is a cornerstone for constructing the tetrahydro-β-carboline (THBC) core. Starting from L-tryptophan or its methyl ester, condensation with aldehydes under acidic conditions generates the THBC scaffold. For instance, tryptophan methyl ester reacts with benzaldehyde in acetic acid and dichloromethane to yield 1-phenyl-THBC derivatives. This method ensures retention of stereochemistry at C3 when using chiral starting materials like L-tryptophan, critical for the (3S) configuration.

Key Conditions :

Bischler-Napieralski Reaction Followed by Reduction

The Bischler-Napieralski (BN) reaction offers an alternative route via cyclization of tryptamine-derived amides. For example, acylated tryptamines cyclize to dihydro-β-carbolines (DHBCs), which are subsequently reduced to THBCs. While this method is less common for 1-aryl-THBCs, it provides flexibility in introducing substituents at C1.

Key Conditions :

Introduction of the 3-Carboxylate Group

Esterification of THBC-3-Carboxylic Acid

Methyl esterification at C3 is achieved by treating THBC-3-carboxylic acid with methanol under acidic catalysis. Singour et al. demonstrated this using H₂SO₄ in methanol at 80°C, yielding methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.

Key Conditions :

Chloroacetylation at C2

Acylation of THBC with Chloroacetyl Chloride

Chloroacetylation at C2 involves reacting the THBC intermediate with chloroacetyl chloride in the presence of a base. While specific data for this compound is scarce, analogous β-carboline acylations use conditions such as:

Key Conditions :

-

Reagent : Chloroacetyl chloride (1.2 eq).

-

Base : Triethylamine or pyridine to scavenge HCl.

Stereochemical Control at C3

Chiral Pool Strategy Using L-Tryptophan

The (3S) configuration is inherited directly from L-tryptophan, avoiding the need for post-synthetic resolution. This approach ensures high enantiomeric excess (>99%) when starting materials are optically pure.

Kinetic Resolution or Asymmetric Catalysis

For non-chiral pool routes, asymmetric hydrogenation or organocatalytic methods may be employed, though these are less documented for β-carbolines.

Green Chemistry Approaches

Electrochemical Synthesis in Deep Eutectic Solvents (DES)

A novel method by Elagamy et al. utilizes electrochemistry (EC) in DES (e.g., choline chloride/ethylene glycol) to synthesize THBC derivatives. This one-pot, two-step process involves:

-

Electrochemical Condensation : Tryptamine and aldehyde in DES at 80°C (20 mA, 60 min).

Advantages :

-

Solvent/Catalyst : DES acts as both solvent and electrolyte.

-

Sustainability : Eliminates toxic catalysts and reduces energy.

Comparative Analysis of Methods

| Method | Conditions | Yield | Stereocontrol | Green Metrics |

|---|---|---|---|---|

| Pictet-Spengler | AcOH/CH₂Cl₂, reflux | 70–90% | High (L-tryptophan) | Moderate (toxic solvents) |

| Bischler-Napieralski | POCl₃, reflux | 50–70% | Low | Poor (harsh reagents) |

| Electrochemical in DES | DES, 80°C, 20 mA | 85–90% | High | Excellent |

Challenges and Optimization

-

Chloroacetyl Stability : The chloroacetyl group may hydrolyze under acidic or basic conditions, necessitating anhydrous conditions.

-

Aromatization Risk : Over-oxidation during EC or storage can lead to undesired β-carboline aromatization.

-

Scalability : Electrochemical methods show promise for gram-scale synthesis (90% yield) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group (-CO-CH2-Cl) is highly reactive toward nucleophiles due to the electron-withdrawing effect of the carbonyl and the good leaving ability of chloride.

Example :

Treatment with ammonia replaces the chloride with an amine group, forming methyl (3S)-2-(aminoacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate . This reaction is critical for synthesizing analogs with enhanced bioactivity.

Oxidation of the Tetrahydro-beta-Carboline Core

The tetrahydro-beta-carboline ring can undergo oxidation to form aromatic beta-carbolines, which are pharmacologically significant.

| Oxidizing Agent | Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| KMnO₄ | DMF, 0°C → room temp | Aromatic beta-carboline derivatives | 60-88% | |

| DDQ | CH₂Cl₂, reflux | Fully dehydrogenated beta-carboline | 75% |

Mechanism :

Oxidation proceeds via radical intermediates, with KMnO₄ removing hydrogen atoms from the six-membered ring to generate aromaticity .

Ester Hydrolysis and Transesterification

The methoxycarbonyl group undergoes hydrolysis or transesterification under acidic/basic conditions:

Note : Hydrolysis to the carboxylic acid enhances polarity, making the compound suitable for salt formation.

Reduction of Carbonyl Groups

The keto group in the chloroacetyl moiety and ester carbonyl can be reduced selectively:

| Reducing Agent | Conditions | Products Formed | Selectivity | References |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Alcohol derivatives | Moderate | |

| LiAlH₄ | Dry THF, reflux | Fully reduced glycol derivatives | Low |

Example :

NaBH₄ reduces the chloroacetyl carbonyl to a hydroxymethylene group while preserving the ester functionality.

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic structures:

| Reagents/Conditions | Products Formed | Key Features | References |

|---|---|---|---|

| PPh₃, DIAD, THF | Fused indoloquinolizidine systems | Enhanced rigidity | |

| CuI, K₂CO₃, DMF | Spirocyclic beta-carboline analogs | Bioactivity optimization |

Application : Cyclized derivatives show improved binding to CNS targets like serotonin receptors .

Functionalization of the Phenyl Ring

Electrophilic aromatic substitution (EAS) modifies the phenyl substituent:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-phenyl derivatives | |

| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid derivatives |

Note : Nitration at the para position of the phenyl group increases molecular polarity without steric hindrance .

Cross-Coupling Reactions

The chloroacetyl group facilitates metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Products Formed | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-acetyl derivatives | |

| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃ | Alkenylated analogs |

Example : Suzuki coupling with arylboronic acids introduces aromatic diversity at the acetyl position .

Scientific Research Applications

Neuropharmacology

Beta-carbolines, including derivatives like methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, interact with the central nervous system by modulating neurotransmitter systems. They primarily affect the GABAergic system and benzodiazepine receptors:

- GABA Modulation : Research indicates that beta-carboline derivatives can either enhance or inhibit GABA receptor activity. For instance, methyl-beta-carboline-3-carboxylate has been shown to attenuate the effects of GABA, leading to increased neuronal excitability and potential convulsant effects . This duality in action makes these compounds valuable for studying anxiety and seizure disorders.

- Cognitive Enhancement : Some beta-carboline derivatives have demonstrated cognitive-enhancing properties. Studies show that methyl-beta-carboline-3-carboxylate can improve learning and memory performance in animal models . This is particularly relevant for developing treatments for cognitive impairments associated with neurodegenerative diseases.

Anticancer Activity

The potential anticancer properties of beta-carbolines have been widely researched. These compounds may induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : Ethyl beta-carboline-3-carboxylate has been reported to reduce cell viability in cervical cancer cells by activating apoptotic pathways . Similar mechanisms may be expected from other beta-carboline derivatives, including this compound.

Synthetic Applications

The synthesis of this compound involves complex organic reactions that can be applied in medicinal chemistry to design new therapeutic agents:

Structural Modifications

The modification of the beta-carboline structure allows researchers to tailor pharmacological properties by altering substituents at various positions on the ring. This strategy is crucial for optimizing bioactivity and reducing side effects.

Case Studies

Mechanism of Action

The compound exerts its effects through several molecular targets and pathways:

Enzyme Inhibition: : May inhibit enzymes such as monoamine oxidases, affecting neurotransmitter levels.

Receptor Binding: : Binds to various receptors, influencing cellular signaling pathways.

DNA Intercalation: : Intercalates into DNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Compound III : Methyl (1S,3S)-1-(4-Chlorophenyl)-2,3,4,9-Tetrahydro-1H-β-Carboline-3-Carboxylate

- Key Differences : Lacks the chloroacetyl group at position 2.

- Data :

- Molecular Weight : 340 vs. 417 (target compound) .

- IR : Single carbonyl peak at 1726 cm⁻¹ (ester only) .

- ¹H NMR : Absence of chloroacetyl CH₂Cl signals; simpler aromatic region (δ 8.89–7.13 ppm) .

- Rf : 0.73 (CH₂Cl₂/MeOH 98:2) vs. 0.76 for the target compound, indicating slightly higher polarity due to missing chloroacetyl group .

Compound 38 : (1R,3S)-Methyl 1-(3,4-Dichlorophenyl)-2-(Chloroacetyl)-2,3,4,9-Tetrahydro-1H-β-Carboline-3-Carboxylate

- Key Differences : 3,4-Dichlorophenyl substituent instead of phenyl.

- Data :

Functional Group Modifications

Compound 5b : (1S,3S)-Methyl 1-Phenyl-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole-3-Carboxylate

- Key Differences: No chloroacetyl group; simpler structure.

- Data :

Chloropretadalafil : Methyl (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(Chloroacetyl)-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole-3-Carboxylate

- Key Differences : Benzodioxol substituent enhances π-π interactions; (1R,3R) stereochemistry.

- Data: Molecular Weight: 426.85 (vs. 417) . Potential Bioactivity: Benzodioxol groups are known to improve metabolic stability in drug design .

Stereochemical Variants

Methyl (3R)-2-(Chloroacetyl)-2,3,4,9-Tetrahydro-1H-Beta-Carboline-3-Carboxylate

Biological Activity

Methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including neuropharmacological effects, anticancer properties, and interactions with neurotransmitter systems. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chloroacetyl group and a methyl ester, contributing to its unique chemical reactivity. The beta-carboline core structure is known for its ability to interact with various biological targets.

This compound interacts with central nervous system receptors, particularly the benzodiazepine receptors associated with GABAergic transmission. Studies indicate that beta-carbolines can modulate GABA receptor activity, influencing anxiety and seizure thresholds .

Neuropharmacological Effects

Research has shown that derivatives of beta-carbolines can exhibit anxiolytic and anticonvulsant properties. For instance:

- Binding Affinity : The compound demonstrates high affinity for benzodiazepine receptors, which are crucial in mediating anxiolytic effects. It has been noted that the binding is sensitive to GABA levels, indicating a functional coupling between these receptors .

- Convulsant Properties : Some studies have highlighted that certain beta-carboline derivatives can act as convulsants at specific concentrations, suggesting a dual role depending on the context of use .

Anticancer Activity

Recent investigations into the anticancer potential of beta-carbolines have shown promising results:

- Cytotoxic Effects : this compound has been studied for its ability to induce apoptosis in cancer cell lines. For example, similar compounds have been shown to increase reactive oxygen species (ROS) levels in cervical cancer cells, leading to cell death through oxidative stress pathways .

- Mechanistic Insights : The activation of signaling pathways such as p38 MAPK has been observed in related studies, suggesting that this compound may also utilize similar pathways to exert its cytotoxic effects .

Comparative Analysis with Other Beta-Carbolines

The biological activity of this compound can be compared with other known beta-carbolines:

| Compound Name | Biological Activity | Binding Affinity | Mechanism |

|---|---|---|---|

| Ethyl β-Carboline-3-Carboxylate | Anticancer activity | High affinity for benzodiazepine receptors | Induces apoptosis via ROS increase |

| Harmine | Anxiolytic effects | Moderate affinity for GABA receptors | Modulates neurotransmitter release |

| Harmaline | Convulsant properties | Variable affinity | Alters GABAergic transmission |

Study 1: Neuropharmacological Evaluation

A study evaluated the binding affinity of various beta-carbolines to benzodiazepine receptors in rat models. This compound was found to exhibit significant binding characteristics similar to those of established anxiolytics .

Study 2: Anticancer Potential

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in cervical cancer cell lines. The mechanism involved increased oxidative stress and activation of apoptotic pathways .

Q & A

Q. What are the optimal synthetic routes for preparing methyl (3S)-2-(chloroacetyl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The compound is synthesized via a Pictet-Spengler reaction between tryptophan methyl ester and an aldehyde (e.g., 4-chlorobenzaldehyde) in dichloromethane (CH₂Cl₂) under nitrogen, catalyzed by trifluoroacetic acid (TFA) at 0°C for 4 days . Key optimizations include:

- Solvent Choice : CH₂Cl₂ ensures solubility and facilitates imine formation.

- Catalyst Loading : TFA (8 mL for 49.3 mmol substrate) enhances cyclization efficiency.

- Purification : Column chromatography (silica gel, 70–200 μm) with CH₂Cl₂/MeOH (99.5:0.5) resolves cis/trans isomers, yielding >95% purity .

- Yield Enhancement : Increasing aldehyde equivalents (1.1 equiv) reduces unreacted starting material.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., d = 7.0 Hz for CHCOOCH₃ in CDCl₃) and aromatic splitting patterns. Discrepancies in NH proton shifts (e.g., 10.86 ppm vs. 7.9 ppm) arise from solvent polarity (CDCl₃ vs. DMSO) .

- IR Spectroscopy : Confirm carbonyl stretches (1730 cm⁻¹ for ester, 1658 cm⁻¹ for chloroacetyl) and NH stretches (3246 cm⁻¹) .

- Mass Spectrometry : Use EI-MS to verify molecular ion peaks (e.g., m/z 417 [M⁺]) and isotopic patterns for chlorine .

- Elemental Analysis : Validate purity (<±0.4% deviation from theoretical C/H/N) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Methodological Answer:

- Derivatization : Modify the chloroacetyl group (e.g., replace with bromoacetyl or alkyl chains) to assess electrophilicity’s role in bioactivity .

- Pharmacophore Mapping : Use X-ray crystallography (if available) or computational docking to identify key interactions (e.g., hydrogen bonding via the β-carboline core) .

- In Vitro Assays : Test PDE inhibition (see SMPR 2014.011) or cytotoxicity using dose-response curves (IC₅₀ values) .

Q. What computational strategies are effective for predicting the compound’s stability and reactivity under varying pH or temperature conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model hydrolysis of the chloroacetyl group in aqueous buffers (pH 2–9) to predict degradation pathways.

- DFT Calculations : Calculate bond dissociation energies (BDEs) for the ester and chloroacetyl groups to identify labile sites .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How can contradictions in reported biological activity data (e.g., PDE inhibition vs. no activity) be systematically addressed?

Methodological Answer:

- Assay Standardization : Replicate experiments using CLIA-certified PDE enzymes and ATPase activity kits to minimize variability .

- Epimerization Checks : Verify stereochemical integrity (e.g., via chiral HPLC) to exclude inactive epimers .

- Positive Controls : Compare with known PDE inhibitors (e.g., Rolipram) to validate assay sensitivity .

Q. What protocols ensure safe handling and disposal of this compound given its toxicity profile?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, FFP3 masks, and fume hoods to avoid inhalation (H335) and skin contact (H315) .

- Waste Management : Neutralize chloroacetyl residues with 10% sodium bicarbonate before disposal in halogenated waste containers .

- Emergency Response : For spills, absorb with vermiculite and treat contaminated surfaces with 5% NaHSO₃ solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.